molecular formula C11H5F3N2 B13668319 6-(Trifluoromethyl)isoquinoline-3-carbonitrile

6-(Trifluoromethyl)isoquinoline-3-carbonitrile

Cat. No.: B13668319
M. Wt: 222.17 g/mol
InChI Key: OFZSSVSNWHTFBZ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)isoquinoline-3-carbonitrile is an organic compound with the molecular formula C₁₁H₅F₃N₂ and a molecular weight of 222.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the isoquinoline ring, along with a carbonitrile group at the 3-position. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)isoquinoline-3-carbonitrile typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)isoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups replacing the trifluoromethyl or carbonitrile groups.

Scientific Research Applications

6-(Trifluoromethyl)isoquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)isoquinoline-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The carbonitrile group can participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)isoquinoline-3-carbonitrile is unique due to the specific positioning of the trifluoromethyl and carbonitrile groups on the isoquinoline ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific research applications and chemical reactions .

Properties

Molecular Formula

C11H5F3N2

Molecular Weight

222.17 g/mol

IUPAC Name

6-(trifluoromethyl)isoquinoline-3-carbonitrile

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)9-2-1-7-6-16-10(5-15)4-8(7)3-9/h1-4,6H

InChI Key

OFZSSVSNWHTFBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1C(F)(F)F)C#N

Origin of Product

United States

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